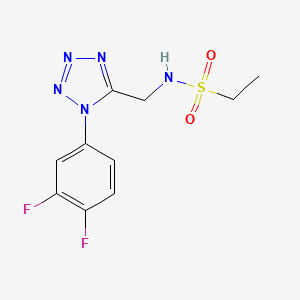

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N5O2S/c1-2-20(18,19)13-6-10-14-15-16-17(10)7-3-4-8(11)9(12)5-7/h3-5,13H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONRKGQXOXVUKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC1=NN=NN1C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)ethanesulfonamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-difluorophenylhydrazine with sodium azide under acidic conditions.

Attachment of the Ethanesulfonamide Group: The resulting tetrazole intermediate is then reacted with ethanesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)ethanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The difluorophenyl group and tetrazole ring contribute to its binding affinity and specificity towards certain enzymes or receptors. This interaction can modulate biological processes, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally or functionally related molecules:

Key Observations

Tetrazole vs. Triazole/Pyrazole :

- The target compound’s tetrazole ring is analogous to losartan’s tetrazole, which replaces carboxylic acid in angiotensin II receptor blockers (ARBs) to improve oral bioavailability . In contrast, sulfentrazone’s triazole and GSK 2141795’s pyrazole highlight the versatility of nitrogen heterocycles in diverse applications.

Fluorinated Aryl Groups :

- The 3,4-difluorophenyl group in the target compound and GSK 2141795 may enhance metabolic stability and target binding through increased lipophilicity and reduced susceptibility to oxidative metabolism .

Sulfonamide Functionality: The ethanesulfonamide group in the target compound differs from sulfentrazone’s methanesulfonamide.

Synthetic Efficiency :

- High yields (88–95%) for tetrazole-containing compounds in suggest efficient synthetic routes for the target compound, though the ethanesulfonamide group may require tailored optimization .

Research Findings and Implications

Pharmacological Potential

Agrochemical Relevance

- Sulfentrazone’s sulfonamide-triazole structure demonstrates the role of sulfonamides in herbicidal activity. The target compound’s ethanesulfonamide could similarly interact with plant enzymes or receptors .

Biological Activity

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)ethanesulfonamide is a synthetic compound with potential biological activities that have garnered attention in recent research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C13H15F2N5O. The structure features a tetrazole ring, which is known for its ability to mimic carboxylic acids, enhancing its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C13H15F2N5O |

| Molecular Weight | 295.28 g/mol |

| CAS Number | 941922-06-1 |

| Purity | ≥98% |

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. The tetrazole moiety can serve as a bioisostere for carboxylic acids, facilitating binding to targets involved in various signaling pathways. This compound has been studied for its potential effects on the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which is crucial in regulating cell growth and proliferation.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies have suggested potential antimicrobial properties against various pathogens.

- Anticancer Properties : The compound has been investigated for its ability to inhibit tumor growth in xenograft models, showing promise as an anticancer agent.

- Inflammatory Response Modulation : There are indications that it may play a role in modulating inflammatory responses through its interactions with immune cell signaling pathways.

Case Studies and Research Findings

Several studies have focused on the biological effects of this compound:

- Study 1 : A study published in PubMed examined the compound's effects on tumor proliferation in mouse models. It was found to significantly reduce tumor size when administered at low doses, indicating its potential as a therapeutic agent for malignancies .

- Study 2 : Another investigation highlighted the compound's ability to inhibit specific kinases involved in cancer progression. The findings suggested that the difluorophenyl group enhances binding affinity to these targets, leading to increased efficacy .

Q & A

Basic: What synthetic strategies are effective for preparing N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)ethanesulfonamide?

Answer:

The synthesis typically involves sequential functionalization of the tetrazole core. A key step is the coupling of 3,4-difluorophenyl isocyanide with a methylene-containing sulfonamide precursor via multicomponent reactions (MCRs) . Optimization may include:

- Tetrazole Formation: Cycloaddition of sodium azide with nitriles under acidic conditions, followed by alkylation at the N1 position of the tetrazole ring using ethanesulfonamide derivatives .

- Reagent Selection: Use of tert-butyl isocyanide (for regioselective tetrazole formation) and lithium aluminum hydride (LiAlH4) for reduction of intermediates .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

Critical analytical methods include:

- NMR Spectroscopy: H and C NMR to confirm substitution patterns (e.g., difluorophenyl protons at δ 7.2–7.8 ppm, tetrazole C-N signals at δ 145–155 ppm) .

- LC-MS: High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., m/z calculated for CHFNOS: 347.0654) and detect impurities .

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Retention times can be cross-referenced with synthetic intermediates (e.g., 1.63 minutes under TFA-modified conditions) .

Basic: What are the stability considerations for this compound under varying pH and temperature conditions?

Answer:

Stability studies indicate:

- pH Sensitivity: Degradation occurs in strongly acidic (pH < 2) or basic (pH > 10) conditions, with sulfonamide hydrolysis as a primary pathway. Neutral buffers (pH 6–8) are recommended for storage .

- Thermal Stability: Decomposition above 150°C (TGA data). Short-term stability at 25°C in desiccated environments (≤3% degradation over 6 months) .

- Light Sensitivity: Protect from UV exposure to prevent tetrazole ring decomposition .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer:

Key SAR strategies include:

- Substituent Variation: Replace 3,4-difluorophenyl with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance receptor binding affinity. Compare with analogs like losartan (tetrazol-5-yl biphenyl derivatives) .

- Sulfonamide Modifications: Introduce alkyl or aryl groups on the sulfonamide nitrogen to alter pharmacokinetics (e.g., logP, solubility). Use computational docking (e.g., AutoDock Vina) to predict interactions with angiotensin II receptors .

- In Vitro Assays: Measure IC values in HEK293 cells transfected with GPCRs (e.g., AT1 receptor) to quantify antagonism .

Advanced: What pharmacological targets are hypothesized for this compound based on structural analogs?

Answer:

The compound’s tetrazole-sulfonamide scaffold suggests potential as:

- Angiotensin II Receptor Antagonist: Similar to valsartan and irbesartan, which target AT1 receptors for hypertension treatment .

- Carbonic Anhydrase Inhibitor: Sulfonamide groups may bind Zn in enzyme active sites, as seen in acetazolamide derivatives .

- Anticancer Agent: Tetrazole-containing compounds (e.g., c-Met inhibitors) show apoptosis-inducing effects in kinase assays .

Advanced: What advanced analytical methods are recommended for quantifying this compound in biological matrices?

Answer:

- UPLC-MS/MS: Use a Shimadzu Nexera system with a C18 column (2.1 × 50 mm, 1.7 µm) and electrospray ionization (ESI+) for trace-level detection in plasma (LOQ = 0.1 ng/mL) .

- Isotope Dilution: Employ deuterated internal standards (e.g., D-ethanesulfonamide) to correct for matrix effects .

- Metabolite Profiling: HRMS coupled with MSE data-independent acquisition to identify phase I/II metabolites (e.g., hydroxylation at the difluorophenyl ring) .

Advanced: How can computational tools predict the metabolic fate of this compound?

Answer:

- Software: Use Schrödinger’s ADMET Predictor or SwissADME to identify likely cytochrome P450 (CYP3A4, CYP2C9) oxidation sites .

- Metabolite Prediction: Focus on sulfonamide dealkylation and tetrazole ring reduction pathways, validated by in vitro microsomal assays (human liver microsomes + NADPH) .

Advanced: What strategies address regioselectivity challenges during substitution reactions on the tetrazole ring?

Answer:

- Protecting Groups: Temporarily block the sulfonamide nitrogen with tert-butyldimethylsilyl (TBS) groups to direct alkylation to the N1 position .

- Catalysis: Use Cu(I)-catalyzed click chemistry for azide-alkyne cycloaddition, ensuring selective functionalization .

Advanced: How to design in vitro assays to evaluate this compound’s interaction with GPCRs?

Answer:

- Cell Lines: Use CHO-K1 cells stably expressing human AT1 receptors.

- Calcium Flux Assays: Measure intracellular Ca mobilization (Fluo-4 AM dye) upon angiotensin II stimulation ± compound .

- Radioligand Binding: Compete with H-losartan for receptor occupancy (K calculation via Cheng-Prusoff equation) .

Advanced: What formulation strategies improve solubility for in vivo studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.